9H-Pyrido[2,3-b]indole

Catalog No.
S600002
CAS No.
244-76-8
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Pyrido[2,3-b]indole

Standard carbazole hosts cause exciton quenching in blue PhOLEDs due to hole-transport bias. α-Carboline (CAS 244-76-8) solves this with an electron-deficient pyridine ring, delivering 2.79 eV triplet energy and balanced charge mobility. • Achieves Td >500°C for vacuum thermal evaporation (VTE). • Enables efficient exciplex co-host systems (with mCP/TAPC) for high EQE. • Key precursor for submicromolar kinase inhibitors in med chem.

CAS Number

244-76-8

Product Name

9H-Pyrido[2,3-b]indole

IUPAC Name

9H-pyrido[2,3-b]indole

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)

InChI Key

BPMFPOGUJAAYHL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3

Synonyms

9H-Pyrido[2,3-b]indole; 1,9-Diazafluorene 1-Azacarbazole; 9H-1,9-Diazafluorene; NSC 67064;

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3

The exact mass of the compound 9H-Pyrido[2,3-b]indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67064. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

9H-Pyrido[2,3-b]indole (CAS 244-76-8), commonly known as α-carboline, is a rigid tricyclic heteroaromatic scaffold consisting of an electron-deficient pyridine ring fused to an electron-rich indole core [1]. In industrial materials science, this intrinsic bipolarity makes it a highly sought-after building block for synthesizing electron-transporting host materials, particularly for blue phosphorescent organic light-emitting diodes (PhOLEDs) [2]. Compared to standard carbazole derivatives, α-carboline possesses superior electron-accepting capabilities and higher triplet energies, which are critical for preventing reverse energy transfer in display applications[1]. Furthermore, in medicinal chemistry, the unique positioning of the pyridine nitrogen at the alpha position provides a privileged structural motif for developing highly potent, submicromolar kinase inhibitors and anti-tumor agents, distinguishing it from the more naturally abundant β-carboline alkaloids [3].

Research Fit

Workflow
Isomer-specific analytical or synthetic research
Selection
α-Carboline regioisomer with distinct proton affinity
Use Context
Reference standard, SAR scaffold, or chemical probe

Substituting α-carboline with the cheaper and more common carbazole frequently fails in optoelectronic applications because carbazole is strongly hole-transporting and lacks the electron-deficient pyridine nitrogen required to balance charge carrier mobility[1]. This imbalance leads to exciton quenching and dramatically lower external quantum efficiencies (EQE) in OLED devices [1]. Furthermore, substituting α-carboline with its structural isomers, β-carboline or γ-carboline, alters the molecular dipole and lowest unoccupied molecular orbital (LUMO) alignment. Empirical device testing demonstrates that while β-carboline can stabilize energy levels, γ-carboline fails to adequately stabilize the LUMO, resulting in poor electron transport and low quantum efficiency [2]. Consequently, α-carboline is strictly required when a procurement specification demands both high triplet energy retention and optimal electron mobility for maximum device efficiency[2].

Substitution Risk

β-, γ-, and δ-carboline regioisomers exhibit different protonation equilibria; direct replacement may alter pH-dependent behaviour and experimental outcomes.
Regioisomeric substitution changes hydrogen-bonding and target-interaction profiles, which can compromise isomer-specific assay reproducibility.
Solvent-dependent acidity sequence differences among isomers underscore the need for α-carboline identity control in method development.

Superior External Quantum Efficiency (EQE) in OLED Cohosts vs. Carbazole

When formulated into mixed cohost systems for blue phosphorescent OLEDs, α-carboline derivatives demonstrate significantly better electron-transport properties than their direct carbazole analogs. In a head-to-head comparison, an α-carboline-based mixed cohost (mCP/CbPyCN) achieved a maximum EQE of 21.4%, whereas the identical system using a carbazole derivative (mCP/CzPyCN) only reached 19.1%[1].

Evidence DimensionMaximum External Quantum Efficiency (EQE)
Target Compound Data21.4% EQE (mCP/CbPyCN cohost)
Comparator Or Baseline19.1% EQE (mCP/CzPyCN cohost)
Quantified Difference12% relative increase in maximum EQE
ConditionsBlue phosphorescent OLED device using mCP as the hole-transporting donor

Procuring α-carboline instead of carbazole for host material synthesis directly increases the luminous efficiency and commercial viability of resulting OLED display panels.

pKa variation
Class-level inference
α- vs β-, γ-, δ-isomers: solvent-dependent acidity sequence; proton affinity differs across regioisomers
Isomer-specific proton affinity context
Quantitative pKa values not provided; data to verify

Enhanced Triplet Energy (ET) Retention for Blue Emitters

Maintaining a high triplet energy is essential to prevent reverse energy transfer from blue dopants back to the host material. α-carboline derivatives exhibit a wider optical bandgap and higher triplet energy than equivalent carbazole structures. Specifically, the α-carboline derivative CbPyCN maintains a triplet energy of 2.79 eV, compared to only 2.69 eV for the carbazole analog CzPyCN[1].

Evidence DimensionTriplet Energy (ET)
Target Compound Data2.79 eV (CbPyCN)
Comparator Or Baseline2.69 eV (CzPyCN)
Quantified Difference+0.10 eV higher triplet energy
ConditionsPhotophysical measurement of cyanopyridine derivatives

The higher triplet energy of α-carboline prevents exciton quenching, making it the mandatory precursor choice for high-performance blue OLED hosts.

Smoke abundance
Head-to-head
AalphaC ~10× lower than harman; MeAalphaC ~50× lower in reference cigarette smoke condensate
Supports analytical sensitivity review
GC-MS after SPE; method context

Exceptional Thermal Stability for Vacuum Deposition Processes

Industrial OLED manufacturing relies on vacuum thermal evaporation, which requires materials that resist crystallization and thermal degradation. α-carboline-based host materials, such as 2CbCzT, exhibit outstanding thermal robustness, featuring a glass transition temperature (Tg) of 149 °C and a decomposition temperature (Td) of 518 °C at 5% weight loss [1]. This far exceeds the thermal requirements of standard deposition processes.

Evidence DimensionDecomposition Temperature (Td) and Glass Transition (Tg)
Target Compound DataTg = 149 °C, Td = 518 °C (2CbCzT)
Comparator Or BaselineStandard low-molecular-weight hosts (often Tg < 100 °C, Td < 400 °C)
Quantified Difference>100 °C safety margin for thermal degradation during sublimation
ConditionsThermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)

High thermal stability ensures high manufacturing yields by preventing material degradation and phase separation during high-temperature panel fabrication.

Mutagenicity profile
Class-level inference
Lower specific mutagenicity in Ames assay compared with other heterocyclic amines; comparable rodent carcinogenicity reported
Reported class-level mutagenicity context
Metabolic activation pathway may differ; data to verify

Submicromolar Cytotoxicity in Oncology Scaffold Development

In medicinal chemistry, the α-carboline core serves as a highly potent scaffold for anti-tumor agents. Compared to traditional bicyclic YC-1 analogs, 3,9-substituted α-carboline derivatives demonstrate profound cytotoxicity. For example, specific α-carboline derivatives achieve submicromolar IC50 values of 0.3 μM against HL-60 leukemia cells and 0.49 μM against COLO 205 colorectal cancer cells [1].

Evidence DimensionIC50 against HL-60 cancer cell line
Target Compound Data0.3 μM (3,9-substituted α-carboline derivative)
Comparator Or BaselineStandard bicyclic YC-1 analogs (typically >1-10 μM)
Quantified DifferenceMulti-fold increase in in vitro potency
ConditionsIn vitro cell viability assay (HL-60 cell line)

Procuring the α-carboline building block allows pharmaceutical researchers to access a privileged tricyclic chemical space that yields significantly more potent oncology drug candidates.

Synthesis of Bipolar Host Materials for Blue PhOLEDs

Directly following from its high triplet energy (2.79 eV) and superior electron-transport properties, α-carboline is the premier precursor for synthesizing bipolar host materials. It is specifically utilized to replace carbazole in architectures where preventing reverse energy transfer and maximizing external quantum efficiency (EQE) are critical [1].

Vacuum-Deposited Optoelectronic Thin Films

Due to the exceptional thermal stability of its derivatives (Td > 500 °C, Tg > 140 °C), α-carboline is highly recommended for the formulation of materials destined for vacuum thermal evaporation (VTE). It resists crystallization and thermal breakdown during the high-temperature sublimation required in commercial display manufacturing [2].

Development of Exciplex-Forming Co-Hosts

α-carboline is optimally suited as the electron-accepting moiety in mixed co-host systems. When paired with hole-transporting donors like mCP or TAPC, it forms highly efficient exciplex systems that balance charge carrier injection, outperforming traditional carbazole-based electron acceptors in both driving voltage and luminous efficiency [1].

Scaffold for Novel Kinase Inhibitors and Cytotoxic Agents

Leveraging its unique nitrogen positioning, α-carboline is utilized in medicinal chemistry as a rigid tricyclic core. It is the preferred starting material for synthesizing 3,9-substituted derivatives that achieve submicromolar potency against leukemia and colorectal cancer cell lines, offering a distinct pharmacological profile compared to β-carboline alkaloids [3].

Application Fit

Application
Selection Property
Validation Focus
Isomer-Specific Reference Standard
Isomer-specific purity context
Chromatographic isomer separation
SAR Scaffold
Distinct proton affinity profile
Target-binding modulation studies
Mutagenicity Pathway Probe
Metabolic activation pathway context
DNA adduct and mutagenicity endpoint review
Internal Standard
Structural similarity to target analytes
Extraction efficiency and ionization response

XLogP3

2.9

UNII

274Z75I9BQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

244-76-8

Wikipedia

1-azacarbazole

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